Miniolutelide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miniolutelide B is a natural product found in Talaromyces minioluteus with data available.
Scientific Research Applications
1. Fungal Research and Chemical Isolation
Miniolutelide B has been the subject of research in the field of mycology, particularly in the study of fungi like Penicillium minioluteum. This research has led to the isolation and identification of novel compounds. For instance, the cultivation of Penicillium minioluteum with azacitidine resulted in the isolation of miniolins, a new type of aspertetronin dimer, demonstrating the potential of fungi as sources of unique chemical compounds (Hao-Yu Tang et al., 2015).
2. Endophytic Fungi in Plant Stress Response
Research on endophytic fungi, such as Penicillium minioluteum, has revealed their role in enhancing plant performance under environmental stress. A study on Chenopodium quinoa indicated that colonization by Penicillium minioluteum improved root formation under drought conditions, highlighting the symbiotic relationship between plants and endophytic fungi (M. González‐Teuber et al., 2018).
3. Biomedical Research with Miniature Animal Models
This compound has not been directly researched in biomedical contexts, but related studies have utilized minipigs and other miniature animal models for various pharmacological and toxicological studies. These models are crucial in understanding human-like physiological responses and are increasingly being used in preclinical toxicological testing of pharmaceuticals, showcasing the importance of choosing appropriate models in biomedical research (M. M. Swindle et al., 2012).
Properties
Molecular Formula |
C26H32O10 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate |
InChI |
InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1 |
InChI Key |
HDEUKSXFAHLYFI-MJGKHECUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C |
Canonical SMILES |
CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C |
Synonyms |
miniolutelide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.